N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Description
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide (-C(=S)NH-) group linked to a 3-chloro-2-methylphenyl substituent and a 4-fluorophenyl moiety on the piperazine ring. This structure combines halogenated aromatic groups with a sulfur-containing functional group, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C18H19ClFN3S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H19ClFN3S/c1-13-16(19)3-2-4-17(13)21-18(24)23-11-9-22(10-12-23)15-7-5-14(20)6-8-15/h2-8H,9-12H2,1H3,(H,21,24) |
InChI Key |
VYTNWFARHOQUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorophenylpiperazine in the presence of a suitable carbothioamide reagent. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
The piperazine-1-carbothioamide scaffold is highly modular, allowing for diverse substitutions. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
*Calculated based on molecular formula C₁₈H₁₈ClFN₃S.
Key Observations:
- Halogen Effects : Chloro and fluoro groups are common, likely contributing to electron-withdrawing effects and enhancing binding interactions. For example, ML267’s 3-chloro-5-trifluoromethylpyridinyl group improves enzyme inhibition .
- Heteroaryl vs. Aryl Substituents : Pyridinyl groups (e.g., ) may enhance solubility or hydrogen-bonding capacity compared to purely aromatic substituents.
Table 2: Analytical Data for Selected Analogs
- Synthesis : The target compound’s synthesis likely follows routes similar to and , where isocyanates react with substituted amines under basic conditions. Yields may vary based on substituent reactivity (e.g., electron-deficient aryl groups facilitate nucleophilic attack).
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